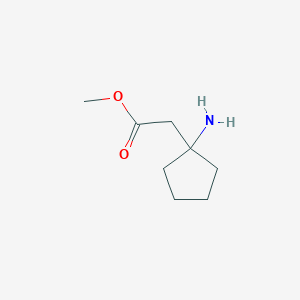
Methyl 2-(1-aminocyclopentyl)acetate
Descripción general
Descripción
“Methyl 2-(1-aminocyclopentyl)acetate” is a chemical compound with the CAS Number: 178242-71-2. It has a linear formula of C8H15NO2 . The compound is typically stored at temperatures between 2-8°C and appears as a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(1-aminocyclopentyl)acetate” can be represented by the InChI code: 1S/C8H15NO2/c1-11-7(10)6-8(9)4-2-3-5-8/h2-6,9H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-(1-aminocyclopentyl)acetate” has a molecular weight of 157.21 . It is a colorless to yellow liquid at room temperature . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry in Pharmaceutical and Agrochemical Products
Heterocyclic chemistry, a vital branch of organic chemistry, forms the foundation of numerous pharmaceutical and agrochemical products. One such compound, derived from Methyl-2-amino-4-Chlorobenzoate through condensation with acetic anhydride, demonstrated significant anti-inflammatory activity, surpassing the standard drug Indomethacin in effectiveness. This compound's successful synthesis and characterization underline its potential in medical and veterinary product development (Osarumwense Peter Osarodion, 2020).
Transition Metal Complexes in Antioxidant and Enzymatic Activity Studies
The interaction of amino acids with metal ions to form complexes is an area of extensive study due to its applications in various fields including medicinal chemistry. A novel Schiff base ligand, synthesized from an amino acid and 2-hydroxynaphthaldehyde, was used to create metal complexes that exhibited antioxidant properties and selective inhibitory activities against xanthine oxidase. The zinc complex, in particular, showed remarkable enzymatic inhibition, highlighting the potential of these complexes in designing new therapeutic agents (M. Ikram et al., 2015).
Antibacterial Activity in Novel Synthetic Compounds
The synthesis of novel compounds, such as methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, showcased their potential in combating bacterial infections. The compound demonstrated a bactericidal effect against various strains of bacteria, indicating its potential as an antibacterial agent (Oumaima Karai et al., 2018).
Ester Biosynthesis in Escherichia coli
Expanding the capabilities of whole-cell biocatalysis, researchers engineered Escherichia coli to produce various esters using the alcohol O-acyltransferase (ATF) enzyme. This method enables the biosynthesis of a multitude of esters with applications in industries such as flavor, fragrance, cosmetic, solvent, paint, and coating. The successful production of these compounds from glucose, like isobutyl acetate, highlights the potential of this approach in industrial biotechnology (Gabriel M. Rodriguez et al., 2014).
Safety And Hazards
“Methyl 2-(1-aminocyclopentyl)acetate” is associated with certain hazards. The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 2-(1-aminocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)6-8(9)4-2-3-5-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGZHBMQHIXPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299304 | |
| Record name | Methyl 1-aminocyclopentaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-aminocyclopentyl)acetate | |
CAS RN |
178242-71-2 | |
| Record name | Methyl 1-aminocyclopentaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178242-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-aminocyclopentaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(1-aminocyclopentyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


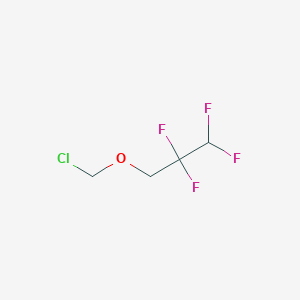
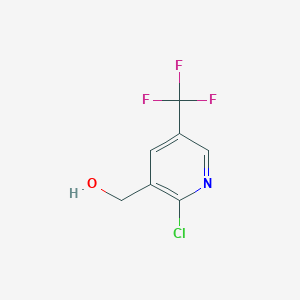


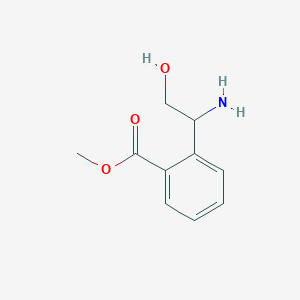
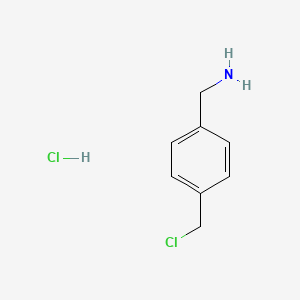

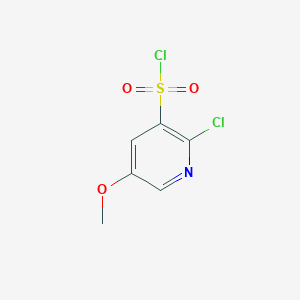
![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)

![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)

